
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The presence of the methoxyphenyl and phenyl groups suggests that this compound may have unique properties compared to other quinazolines.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the bicyclic quinazoline core, with the methoxyphenyl and phenyl groups attached at the 4 and 6 positions, respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Quinazolines can participate in a variety of chemical reactions, particularly at the nitrogen atoms in the pyrimidine ring . The methoxyphenyl and phenyl groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in certain solvents .Mécanisme D'action
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that are involved in cancer cell growth and survival. This compound is known to be highly selective for EGFR, and does not significantly inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
This compound 153035 has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. This compound has also been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound 153035 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 in lab experiments is its high selectivity for EGFR, which allows for more precise targeting of cancer cells. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound 153035 is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain cancer types.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035. One area of focus could be on developing more potent analogs of this compound that could be more effective in treating certain types of cancer. Additionally, research could be conducted on the use of this compound 153035 in combination with other cancer treatments, such as immunotherapy or targeted therapy. Finally, further studies could be conducted to better understand the mechanism of action of this compound 153035 and its potential role in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, this compound 153035 is a synthetic compound that has shown promise in the treatment of cancer, particularly in the treatment of NSCLC. This compound works by inhibiting the activity of the EGFR, leading to the death of cancer cells. While there are some limitations to the use of this compound 153035 in lab experiments, its high selectivity for EGFR and well-understood mechanism of action make it a valuable tool for cancer research. Future research on this compound could lead to the development of more effective cancer treatments and a better understanding of the underlying mechanisms of cancer cell growth and survival.
Méthodes De Synthèse
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methoxyphenol with 2-bromo-6-methyl-4-phenylquinazoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product can be obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine 153035 has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). This compound is known to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. By inhibiting EGFR activity, this compound 153035 can prevent cancer cells from growing and dividing, leading to their eventual death.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-13-20-19(14-15)21(16-6-4-3-5-7-16)25-22(24-20)23-17-9-11-18(26-2)12-10-17/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCIOXFULNCRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

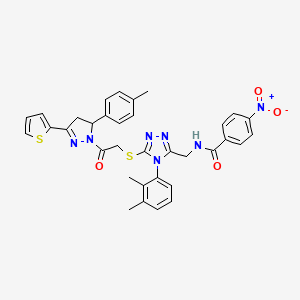
![N-(Naphthalen-1-ylmethyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2900647.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900648.png)
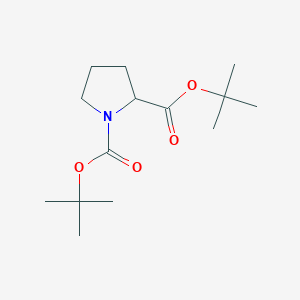
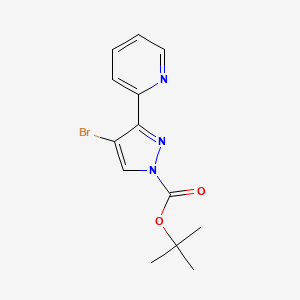
![cyclohex-3-en-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2900652.png)
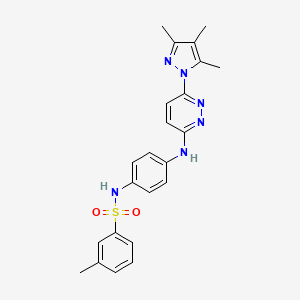
![Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate](/img/structure/B2900657.png)
![3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900658.png)
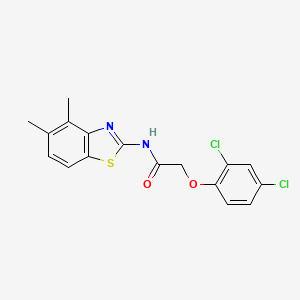
![3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2900660.png)
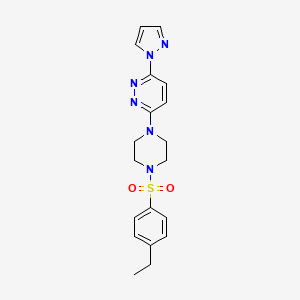
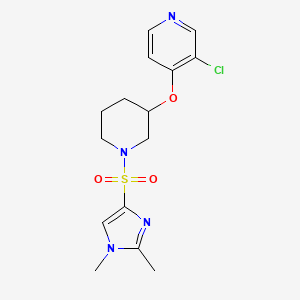
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)